molecular formula C11H15N3O2 B11732168 4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide

4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide

Cat. No.: B11732168
M. Wt: 221.26 g/mol
InChI Key: MVVQEXOWCZYZEX-UHFFFAOYSA-N
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Description

4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxycarbamimidoyl group and a propan-2-yl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride under basic conditions.

    Introduction of the Hydroxycarbamimidoyl Group: The hydroxycarbamimidoyl group can be introduced through the reaction of the benzamide with hydroxylamine hydrochloride in the presence of a base.

    Attachment of the Propan-2-yl Group: The propan-2-yl group can be attached via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the benzamide core can yield amine derivatives.

    Substitution: The benzamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propan-2-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-[(Z)-N’-hydroxycarbamimidoyl]benzamide: Lacks the propan-2-yl group, which may affect its lipophilicity and biological activity.

    N-(propan-2-yl)benzamide: Lacks the hydroxycarbamimidoyl group, which may reduce its potential as an enzyme inhibitor.

Uniqueness

4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is unique due to the presence of both the hydroxycarbamimidoyl and propan-2-yl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4-[(E)-N'-hydroxycarbamimidoyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H15N3O2/c1-7(2)13-11(15)9-5-3-8(4-6-9)10(12)14-16/h3-7,16H,1-2H3,(H2,12,14)(H,13,15)

InChI Key

MVVQEXOWCZYZEX-UHFFFAOYSA-N

Isomeric SMILES

CC(C)NC(=O)C1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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